2,6-Difluoro-3-methylbenzenesulfonyl chloride

Description

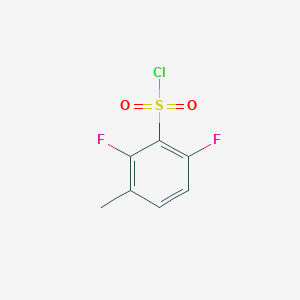

2,6-Difluoro-3-methylbenzenesulfonyl chloride (CAS: 1548143-20-9) is a sulfonyl chloride derivative with the molecular formula C₇H₅ClF₂O₂S and a molecular weight of 226.63 g/mol . This compound features a benzene ring substituted with two fluorine atoms at the 2- and 6-positions, a methyl group at the 3-position, and a sulfonyl chloride group (-SO₂Cl) at the 1-position. Its reactivity is primarily driven by the electrophilic sulfonyl chloride group, making it a key intermediate in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Properties

IUPAC Name |

2,6-difluoro-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c1-4-2-3-5(9)7(6(4)10)13(8,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOOWLCWDQIJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,6-Difluoro-3-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2,6-difluoro-3-methylbenzene. One common method includes the reaction of 2,6-difluoro-3-methylbenzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at ambient temperature, and the product is purified through standard techniques such as distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2,6-Difluoro-3-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common reagents used in these reactions include bases (e.g., pyridine), acids (e.g., hydrochloric acid), and reducing agents (e.g., LiAlH4). The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2,6-Difluoro-3-methylbenzenesulfonyl chloride has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function. It can introduce sulfonyl groups into biomolecules, which can affect their activity and stability.

Medicine: In medicinal chemistry, it is used to develop new drugs and therapeutic agents. Its derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of dyes, pigments, and polymers, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonyl Chloride Family

2,6-Difluorobenzenesulfonyl Chloride (CAS: 60230-36-6)

- Molecular Formula : C₆H₃ClF₂O₂S

- Molar Mass : 212.6 g/mol .

- Applications may differ due to altered solubility and electronic effects.

4-Methylbenzenesulfonyl Chloride (p-Toluenesulfonyl Chloride)

- Molecular Formula : C₇H₇ClO₂S

- Molar Mass : 190.65 g/mol.

- Key Differences : Contains a methyl group at the 4-position instead of fluorine substituents. The absence of fluorine reduces electronegativity, impacting electronic effects in synthetic pathways.

Comparison with Sulfonylurea Herbicides

Sulfonyl chlorides are precursors to sulfonylurea herbicides. Examples from pesticide chemistry include:

Key Observations :

Functional Groups : The target compound’s sulfonyl chloride group contrasts with the sulfonylurea linkage (-SO₂NHCONH-) in herbicides, which are less reactive and designed for targeted biological activity .

Fluorine vs. Methyl : Fluorine atoms enhance electronegativity and metabolic stability, whereas methyl groups influence steric effects and lipophilicity.

Reactivity and Application Differences

- Electrophilicity : The sulfonyl chloride group in 2,6-difluoro-3-methylbenzenesulfonyl chloride reacts readily with amines to form sulfonamides, a critical step in pharmaceutical synthesis. In contrast, sulfonylurea herbicides are stabilized for slow release in agricultural settings .

- Steric Effects: The 3-methyl group in the target compound may hinder reactions at the sulfonyl chloride site compared to its non-methylated analogue (2,6-difluorobenzenesulfonyl chloride) .

Biological Activity

2,6-Difluoro-3-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on existing literature.

- Molecular Formula : C7H6ClF2O2S

- Molecular Weight : 227.64 g/mol

- Density : 1.42 g/cm³

- Boiling Point : 215 °C

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. It can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The presence of the sulfonyl group enhances its reactivity towards various biological targets.

Antimicrobial Activity

Research indicates that sulfonyl chlorides exhibit significant antimicrobial properties. In particular:

- Inhibition of Bacterial Growth : Studies have shown that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Escherichia coli has been reported at 16 µg/mL, demonstrating its potential as an antibacterial agent .

Antitumor Effects

The compound has also been evaluated for its antitumor properties:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that it can inhibit cell proliferation in cancer cell lines, suggesting a potential role in cancer therapy. The mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis .

Case Studies

- Antibacterial Efficacy : A study conducted by Prasad et al. (2021) highlighted the antibacterial efficacy of various sulfonyl chlorides, including this compound, against resistant bacterial strains .

- Antitumor Activity : In a controlled laboratory setting, the compound was shown to induce apoptosis in breast cancer cell lines through the activation of caspase pathways .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : The compound is lipophilic due to the presence of fluorine atoms, which may enhance its absorption and distribution in biological systems.

- Metabolism : It is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities .

Dosage and Toxicity

The effects of this compound vary significantly with dosage:

- Therapeutic vs. Toxic Doses : Low doses have shown therapeutic effects in preclinical models, while higher doses may lead to cytotoxicity and adverse effects on cellular metabolism .

Summary Table

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antibacterial | MIC = 16 µg/mL | Prasad et al. |

| Antitumor | Induces apoptosis | Prasad et al. |

| Enzyme Inhibition | Modulates signaling | Prasad et al. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.